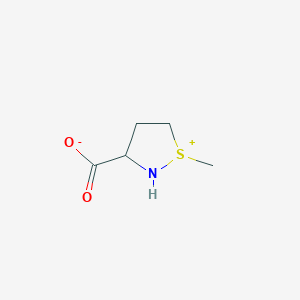
Dehydromethionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydromethionine is a naturally occurring amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. It is a non-proteinogenic amino acid that is structurally similar to methionine, but with a double bond between the carbon atoms in the side chain. This unique structure gives dehydromethionine distinct biochemical and physiological properties that make it an attractive target for investigation.
作用机制
The mechanism of action of dehydromethionine is not fully understood, but it is thought to involve interactions with cellular signaling pathways and protein synthesis machinery. Some studies have suggested that dehydromethionine may inhibit protein synthesis by interfering with the function of ribosomes, while others have proposed that it may act as a signaling molecule that regulates gene expression.
生化和生理效应
Dehydromethionine has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to modulate the activity of enzymes involved in oxidative stress. In addition, dehydromethionine has been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using dehydromethionine in lab experiments is its structural similarity to methionine, which allows for easy incorporation into proteins. In addition, its unique properties make it a useful tool for studying protein synthesis and modification. However, one limitation is that dehydromethionine is not naturally occurring in most organisms, which may limit its applicability in certain experimental systems.
未来方向
There are a number of potential future directions for research on dehydromethionine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of new methods for synthesizing dehydromethionine, which could improve its efficiency and reduce costs. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of dehydromethionine, as well as its mechanism of action.
合成方法
Dehydromethionine can be synthesized via a variety of methods, including chemical synthesis and enzymatic conversion. One common approach involves the use of enzymes such as L-methionine gamma-lyase, which can convert L-methionine to dehydromethionine in a one-step reaction. Chemical synthesis methods have also been developed, although they tend to be more complex and less efficient than enzymatic approaches.
科学研究应用
Dehydromethionine has a range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One area of interest is its potential as a tool for studying protein synthesis and modification. Dehydromethionine can be incorporated into proteins in place of methionine, allowing researchers to study the effects of this structural modification on protein function and stability.
属性
CAS 编号 |
17575-30-3 |
|---|---|
产品名称 |
Dehydromethionine |
分子式 |
C5H9NO2S |
分子量 |
147.2 g/mol |
IUPAC 名称 |
1-methyl-1,2-thiazolidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C5H9NO2S/c1-9-3-2-4(6-9)5(7)8/h4,6H,2-3H2,1H3 |
InChI 键 |
QIQGSRUNFMOWCE-UHFFFAOYSA-N |
SMILES |
C[S+]1CCC(N1)C(=O)[O-] |
规范 SMILES |
C[S+]1CCC(N1)C(=O)[O-] |
其他 CAS 编号 |
17575-30-3 |
同义词 |
dehydromethionine S-methylisothiazolidine-3-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
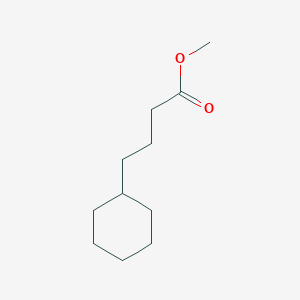
![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
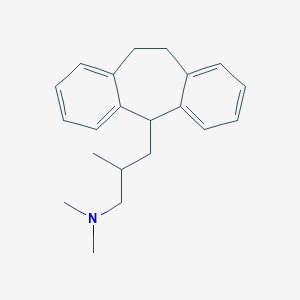
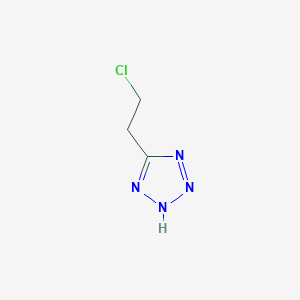
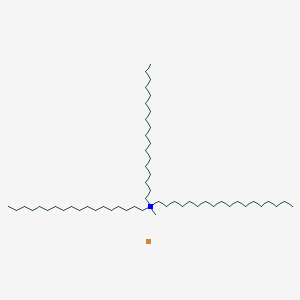
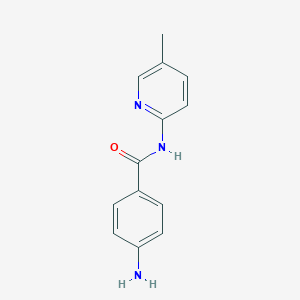
![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
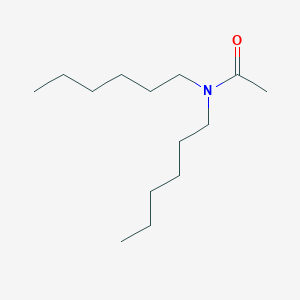
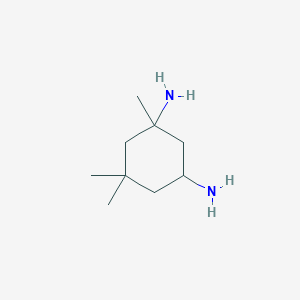
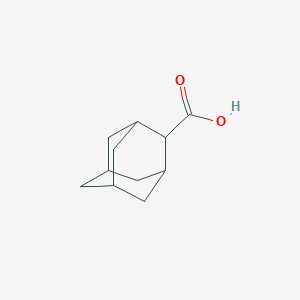
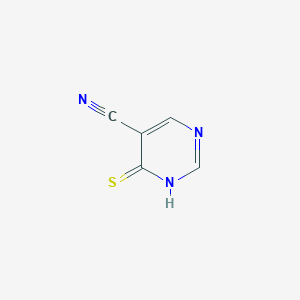
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)